molecular formula C21H22N2O3 B11615672 Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11615672
M. Wt: 350.4 g/mol
InChI Key: BDBXNDZIBUMJAF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-5-methylaniline with 8-methylquinoline-3-carboxylic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, chlorine

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain types of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate
  • Ethyl 4-[(2-methylphenyl)amino]-8-methylquinoline-3-carboxylate
  • Ethyl 4-[(2-methoxy-5-chlorophenyl)amino]-8-methylquinoline-3-carboxylate

Uniqueness

Ethyl 4-[(2-methoxy-5-methylphenyl)amino]-8-methylquinoline-3-carboxylate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(2-methoxy-5-methylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-5-26-21(24)16-12-22-19-14(3)7-6-8-15(19)20(16)23-17-11-13(2)9-10-18(17)25-4/h6-12H,5H2,1-4H3,(H,22,23)

InChI Key

BDBXNDZIBUMJAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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